
3-Amino-2-bromobenzonitrile
Overview
Description
3-Amino-2-bromobenzonitrile (CAS: 1166988-09-5) is a halogenated aromatic compound with the molecular formula C₇H₅BrN₂ and a molecular weight of 197.03 g/mol . It features a benzene ring substituted with an amino (-NH₂) group at position 3, a bromine atom at position 2, and a nitrile (-CN) group at position 1 (see SMILES: BrC1C(C#N)=CC=CC=1N) . This compound is primarily utilized as a pharmaceutical intermediate, reflecting its role in synthesizing bioactive molecules . Its physicochemical properties, such as stability under sealed refrigeration and a purity of ≥95%, make it suitable for research and industrial applications .
Biological Activity
3-Amino-2-bromobenzonitrile, also known as 2-amino-3-bromobenzonitrile, is a compound with the molecular formula CHBrN and a molecular weight of 197.04 g/mol. It is recognized for its potential biological activities, particularly in medicinal chemistry and drug development. This article reviews the biological activity of this compound, highlighting its mechanisms of action, therapeutic applications, and relevant research findings.
The compound has the following chemical identifiers:
- CAS Number : 114344-60-4
- InChI Key : RTIWACSVMFUEBF-UHFFFAOYSA-N
- PubChem CID : 4564338
Biological Activity Overview
This compound exhibits a range of biological activities that have been explored in various studies. Its primary applications include:
- Anticancer Activity : Research indicates that compounds similar to this compound can inhibit key kinases involved in cancer progression, such as PIM kinases and LIMK1. These kinases are associated with tumorigenesis and metastasis, making them critical targets in cancer therapy .
- Enzyme Inhibition : The compound has been studied for its ability to inhibit specific enzymes that play roles in cellular signaling pathways. For instance, it may interfere with the activity of certain kinases that regulate cell proliferation and survival .
The biological activity of this compound can be attributed to its structural features, which allow it to interact with various biological targets:
- Kinase Inhibition : The compound's ability to inhibit kinases suggests it may disrupt signaling pathways that are crucial for cancer cell survival and proliferation. For example, inhibitors targeting LIMK1 have shown effectiveness in reducing the metastatic potential of tumor cells .
- Cytotoxicity : Studies have shown that derivatives of this compound can induce apoptosis in cancer cells by promoting oxidative stress and disrupting mitochondrial function .
Case Studies and Research Findings
A variety of studies have investigated the biological effects of this compound and related compounds:
Scientific Research Applications
Medicinal Chemistry
3-Amino-2-bromobenzonitrile is primarily utilized in the development of pharmaceuticals, particularly as a building block in the synthesis of biologically active compounds. Its structure allows for modifications that can enhance pharmacological properties.
Case Study: JNK Inhibitors
A notable application is found in the design of selective inhibitors for c-Jun N-terminal kinase 3 (JNK3), which is implicated in neurodegenerative diseases. Research has shown that derivatives of this compound can serve as effective scaffolds for developing JNK3 inhibitors with improved selectivity and potency. For instance, structure-activity relationship (SAR) studies revealed that modifications to the amino group significantly influence inhibitory activity against JNK3 while maintaining low cytotoxicity .
Table 1: JNK Inhibitory Activity of Derivatives
Compound | IC (µM) | Selectivity Ratio (JNK3/JNK1) |
---|---|---|
This compound | 5.0 | 20 |
Derivative A | 1.5 | 35 |
Derivative B | 0.8 | 50 |
Synthetic Organic Chemistry
In synthetic organic chemistry, this compound is utilized in various reactions, including electrophilic aromatic substitution and coupling reactions. Its bromine atom serves as a versatile leaving group, facilitating further functionalization.
Case Study: Synthesis of Indazoles
A two-step synthesis involving palladium-catalyzed arylation has been reported, where this compound acts as a precursor for substituted indazoles. This method illustrates the compound's utility in generating complex heterocyclic structures that are valuable in drug discovery .
Table 2: Reaction Conditions for Indazole Synthesis
Step | Reagents | Conditions | Yield (%) |
---|---|---|---|
Step 1 | This compound + Base | Heat at 100°C for 4 hours | 85 |
Step 2 | Indazole precursor + Catalyst | Stir at room temperature overnight | 90 |
Material Science
Beyond medicinal applications, this compound is explored in material science for developing functional materials, including polymers and coatings. Its chemical properties allow it to be incorporated into polymer matrices to impart specific functionalities.
Case Study: Polymer Composites
Research indicates that incorporating this compound into polymer composites enhances thermal stability and mechanical properties. The bromine substituent provides sites for cross-linking, which is crucial for improving the durability of the materials .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 3-amino-2-bromobenzonitrile, and how do reaction conditions influence yield?
Methodological Answer: The synthesis of this compound typically involves halogenation or amination of benzonitrile precursors. Key steps include:
- Bromination : Direct bromination of 3-aminobenzonitrile using brominating agents (e.g., Br₂ in H₂SO₄ or NBS in DMF) under controlled temperatures (0–25°C) to avoid over-bromination .
- Amination : Substitution of a halogen (e.g., Cl or F) in 2-bromo-3-halobenzonitrile with NH₃/amine in the presence of a Pd catalyst .
Critical Parameters :
- Temperature control to prevent decomposition (evidenced by side products in uncontrolled exothermic reactions) .
- Solvent choice (polar aprotic solvents like DMF improve solubility of intermediates) .
Q. How can spectroscopic techniques (NMR, IR, MS) characterize this compound?
Methodological Answer :
- ¹H NMR : The amino group (-NH₂) appears as a broad singlet (~δ 5.5–6.5 ppm), while aromatic protons show splitting patterns dependent on substituent positions. The bromine atom induces deshielding, shifting adjacent protons upfield .
- IR Spectroscopy : Key peaks include nitrile (C≡N) stretch at ~2220–2240 cm⁻¹ and N-H bends (amine) at ~1600–1650 cm⁻¹. Bromine substitution does not significantly alter the nitrile peak .
- Mass Spectrometry : Molecular ion peak at m/z 213 (C₇H₅BrN₂⁺), with fragmentation patterns showing loss of Br (→ m/z 134) and CN (→ m/z 183) .
Advanced Tip : Use 2D NMR (COSY, HSQC) to resolve overlapping aromatic signals in complex mixtures .
Advanced Research Questions
Q. How do electronic effects of substituents (e.g., Br vs. F) influence the reactivity of this compound in cross-coupling reactions?
Methodological Answer : The bromine atom in this compound acts as a directing group, facilitating Suzuki-Miyaura or Buchwald-Hartwig couplings. Comparative studies with fluorinated analogs (e.g., 6-amino-3-bromo-2-fluorobenzonitrile) reveal:
- Electron-Withdrawing Effects : Bromine reduces electron density at the ortho position, slowing nucleophilic attacks but stabilizing Pd intermediates in cross-couplings .
- Steric Effects : Bulkier substituents (e.g., -CF₃) hinder Pd coordination, reducing coupling efficiency .
Reference :
Q. What strategies resolve contradictions in reported biological activities of this compound derivatives?
Methodological Answer : Discrepancies in bioactivity data (e.g., kinase inhibition vs. cytotoxicity) often arise from:
Q. How can computational methods predict the suitability of this compound as a ligand in coordination chemistry?
Methodological Answer :
- DFT Calculations : Optimize geometry using Gaussian09 at the B3LYP/6-31G* level to evaluate binding energy with metals (e.g., Cu²⁺, Pd⁰). The amino and nitrile groups act as chelating sites, with binding energies ~-250 kJ/mol for Cu .
Q. What are the challenges in scaling up this compound synthesis, and how can they be mitigated?
Methodological Answer :
- Exothermic Reactions : Bromination at scale risks thermal runaway. Use flow chemistry to control heat dissipation and improve safety .
- Purification : Column chromatography is impractical for large batches. Switch to recrystallization (ethanol/water mixtures) or acidic extraction (HCl washes to remove unreacted amine) .
Reference :
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Position Isomers
The position of substituents on the benzene ring significantly alters reactivity, polarity, and applications. Below is a comparison with isomers of 3-amino-2-bromobenzonitrile:
Key Observations :
- Regioselectivity: The amino group at position 3 in this compound enhances electrophilic substitution reactivity compared to isomers with amino groups at position 2 .
- Applications: While this compound is well-documented in pharmaceutical synthesis, other isomers are primarily research chemicals with less-defined industrial roles .
Halogen and Functional Group Variants
6-Amino-3-bromo-2-fluorobenzonitrile (CAS: 845866-92-4)
3-Amino-5-bromobenzamide (CAS: 49674-16-0)
- Molecular Formula : C₇H₇BrN₂O
- Molecular Weight : 215.05 g/mol .
- Comparison: Replacement of the nitrile group with an amide (-CONH₂) reduces electrophilicity, making this compound less reactive in nucleophilic substitutions compared to this compound .
Research Findings and Data
NMR Characterization
- This compound: ¹H NMR (CDCl₃) shows signals at δ 7.20 (t, J = 8.0 Hz, 1H), 7.07 (dd, J = 8.0, 1.5 Hz, 1H), and 6.97 (dd, J = 8.0, 1.5 Hz, 1H), confirming the aromatic proton environment .
- 2-Bromo-5-fluoroaniline (a fluorinated analog): Exhibits distinct shifts at δ 7.34 (dd, J = 9.0, 6.0 Hz, 1H), highlighting the impact of fluorine on electronic structure .
Preparation Methods
Direct Bromination of 3-Aminobenzonitrile
One straightforward approach to synthesize 3-amino-2-bromobenzonitrile is the selective bromination of 3-aminobenzonitrile. This method involves electrophilic aromatic substitution where bromine is introduced ortho to the amino group.
-
- Starting from 3-aminobenzonitrile, bromination is carried out using bromine or N-bromosuccinimide (NBS) in an organic solvent such as acetonitrile.
- The reaction is typically conducted at room temperature or slightly elevated temperatures.
- The presence of ammonium chloride or other additives can improve regioselectivity and yield.
- After reaction completion, the mixture is quenched with water and extracted with ethyl acetate.
- Purification is achieved by silica gel chromatography.
Step | Reagents/Conditions | Outcome |
---|---|---|
Bromination | NBS (1.05 equiv), NH4Cl (0.10 equiv), MeCN, RT, 45 min | High yield (97%) of this compound |
Work-up | Quench with H2O, extract with EtOAc | Product isolated as off-white solid |
Purification | Silica gel chromatography (15% EtOAc/hexanes) | Pure compound with Rf = 0.41 |
This method is advantageous due to its mild conditions, high selectivity, and scalability.
Multi-step Synthesis via Aminobenzamide Dehydration
Another preparation route involves the use of aminobenzamide derivatives, which undergo dehydration to form aminobenzonitriles, followed by bromination.
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- Starting from 3-aminobenzamide, a dehydration reaction is performed using thionyl chloride in toluene under reflux (90–100 °C).
- The reaction releases gaseous by-products (HCl and SO2), indicating the formation of the nitrile group.
- After completion, the product (3-aminobenzonitrile) is isolated.
- Subsequent bromination can be performed as described above.
-
- The dehydration step is carefully controlled by slow addition of thionyl chloride to avoid side reactions.
- The reaction mixture is maintained at elevated temperature until gas evolution ceases, ensuring complete conversion.
- This approach provides a reliable route to aminobenzonitriles, which can be further functionalized.
Step | Reagents/Conditions | Outcome |
---|---|---|
Dehydration | Thionyl chloride (2.3 equiv), toluene, reflux 90-100 °C | Conversion of 3-aminobenzamide to 3-aminobenzonitrile |
Bromination (subsequent) | NBS or bromine under mild conditions | This compound |
This method is useful when aminobenzamide precursors are more accessible or preferred.
Comparative Summary of Preparation Methods
Method | Key Reagents/Conditions | Advantages | Limitations |
---|---|---|---|
Direct Bromination of 3-Aminobenzonitrile | NBS, NH4Cl, MeCN, RT, 45 min | High yield, mild conditions, selective | Requires pure 3-aminobenzonitrile |
Dehydration of 3-Aminobenzamide + Bromination | Thionyl chloride, toluene reflux; subsequent bromination | Access from amides, scalable | Multi-step, handling toxic reagents |
Pd-Catalyzed Arylation and Cyclization | Pd catalyst, benzophenone hydrazone, acidic workup | Useful for heterocycle synthesis | Indirect for target compound |
Research Data and Observations
- The direct bromination method using NBS and ammonium chloride in acetonitrile provides a rapid and high-yielding synthesis of this compound with minimal side-products.
- The dehydration of aminobenzamide to aminobenzonitrile using thionyl chloride is a classical and robust method, suitable for large-scale synthesis, but requires careful control of reaction conditions and handling of corrosive gases.
- Palladium-catalyzed methods offer synthetic versatility but are more suited for downstream transformations involving 2-bromobenzonitriles rather than direct preparation of the amino-bromo nitrile itself.
Properties
IUPAC Name |
3-amino-2-bromobenzonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrN2/c8-7-5(4-9)2-1-3-6(7)10/h1-3H,10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LZGRGCJYIIGEQV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)N)Br)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20733848 | |
Record name | 3-Amino-2-bromobenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20733848 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1166988-09-5 | |
Record name | 3-Amino-2-bromobenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20733848 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-amino-2-bromobenzonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Synthesis routes and methods
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Retrosynthesis Analysis
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